molecular formula C20H26N2 B6303434 2-Ethyl-6-(4-methylphenyl)-3-cyclohexylamino-pyridine CAS No. 2055683-32-2

2-Ethyl-6-(4-methylphenyl)-3-cyclohexylamino-pyridine

Cat. No. B6303434
CAS RN: 2055683-32-2
M. Wt: 294.4 g/mol
InChI Key: WMNVRBHHFHYLDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-6-(4-methylphenyl)-3-cyclohexylamino-pyridine, also known as E6C3CHAP, is a pyridine-based cycloalkylamine that has been used in a variety of scientific and research applications. It is a versatile compound that can be used in chemical synthesis, as well as a variety of biochemical and physiological applications.

Scientific Research Applications

2-Ethyl-6-(4-methylphenyl)-3-cyclohexylamino-pyridine has been used in a variety of scientific research applications. It has been used as a reagent in chemical synthesis and as a ligand in coordination chemistry. It has also been used as a substrate in enzymatic reactions, as a chiral building block in asymmetric synthesis, and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 2-Ethyl-6-(4-methylphenyl)-3-cyclohexylamino-pyridine is not yet fully understood. However, it is known to interact with a variety of biomolecules, including proteins, nucleic acids, and lipids. It binds to these molecules through hydrogen bonding, electrostatic interactions, and other non-covalent interactions.
Biochemical and Physiological Effects
2-Ethyl-6-(4-methylphenyl)-3-cyclohexylamino-pyridine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and protein kinase C. It has also been shown to modulate the activity of ion channels, such as the voltage-gated sodium channel and the voltage-gated potassium channel. In addition, it has been shown to modulate the activity of G-protein coupled receptors, such as the serotonin receptor, the dopamine receptor, and the adenosine receptor.

Advantages and Limitations for Lab Experiments

2-Ethyl-6-(4-methylphenyl)-3-cyclohexylamino-pyridine has several advantages for use in lab experiments. It is a relatively stable compound with a relatively low toxicity, making it safe to handle in the lab. It is also relatively inexpensive and can be easily synthesized in the lab. However, it has some limitations for use in lab experiments. It is not water soluble, making it difficult to use in aqueous solutions. In addition, it is not very soluble in organic solvents, making it difficult to use in organic reactions.

Future Directions

There are a variety of potential future directions for the use of 2-Ethyl-6-(4-methylphenyl)-3-cyclohexylamino-pyridine in scientific research. It could be used to develop new drugs or to improve existing drugs. It could also be used to develop new catalysts or reagents for chemical synthesis. In addition, it could be used to develop new biosensors or to improve existing biosensors. Finally, it could be used to develop new materials or to improve existing materials.

Synthesis Methods

2-Ethyl-6-(4-methylphenyl)-3-cyclohexylamino-pyridine can be synthesized through a two-step process. The first step involves the reaction of 2-ethyl-6-methylphenol and cyclohexylamine in the presence of a strong base such as sodium hydroxide. This reaction produces an intermediate product, 2-ethyl-6-(4-methylphenyl)-3-cyclohexylamine, which is then reacted with pyridine to form the final product, 2-Ethyl-6-(4-methylphenyl)-3-cyclohexylamino-pyridine.

properties

IUPAC Name

N-cyclohexyl-2-ethyl-6-(4-methylphenyl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2/c1-3-18-20(21-17-7-5-4-6-8-17)14-13-19(22-18)16-11-9-15(2)10-12-16/h9-14,17,21H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNVRBHHFHYLDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=N1)C2=CC=C(C=C2)C)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-6-(4-methylphenyl)-3-cyclohexylamino-pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.